4-Bromo-2-butoxy-5-chloroaniline
Description
4-Bromo-2-butoxy-5-chloroaniline (C₁₀H₁₃BrClNO) is a halogenated aromatic amine with a molecular weight of 278.574 g/mol . Its structure features a bromine atom at the 4-position, a chlorine atom at the 5-position, and a butoxy group (-OC₄H₉) at the 2-position of the aniline ring. The butoxy substituent introduces steric bulk and electron-donating properties via the ether oxygen, influencing solubility and reactivity. The compound’s monoisotopic mass is 276.986904 g/mol, and it is cataloged under ChemSpider ID 29355486 and CAS 1400644-46-3 .
Properties
IUPAC Name |
4-bromo-2-butoxy-5-chloroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrClNO/c1-2-3-4-14-10-5-7(11)8(12)6-9(10)13/h5-6H,2-4,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWMMAKMNRMPRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1N)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001277791 | |
| Record name | Benzenamine, 4-bromo-2-butoxy-5-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001277791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1400644-46-3 | |
| Record name | Benzenamine, 4-bromo-2-butoxy-5-chloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1400644-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 4-bromo-2-butoxy-5-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001277791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-butoxy-5-chloroaniline typically involves multi-step reactions starting from readily available precursors. One common method includes:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amine.
Bromination: Introduction of a bromine atom to the benzene ring.
Butoxylation: Introduction of a butoxy group via nucleophilic substitution.
Industrial Production Methods
Industrial production methods for 4-Bromo-2-butoxy-5-chloroaniline may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-butoxy-5-chloroaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.
Oxidation and Reduction: The amine group can be oxidized to form nitro compounds or reduced to form different amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or palladium on carbon.
Major Products
The major products formed from these reactions include various substituted anilines, nitro compounds, and biaryl derivatives.
Scientific Research Applications
4-Bromo-2-butoxy-5-chloroaniline has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Potential use in the development of new materials with specific properties.
Pharmaceuticals: Investigated for its potential biological activity and use in drug development.
Agriculture: Potential use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-butoxy-5-chloroaniline depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, it may interact with specific enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
The table below highlights key structural analogs and their properties:
Electronic and Steric Effects
- Butoxy vs.
- Methyl vs. Halogen Substituents: Replacing the butoxy group with a methyl (e.g., C₇H₇BrClN) reduces steric bulk but increases volatility. Methyl derivatives may exhibit higher solubility in non-polar solvents .
- Fluorine Substitution : In C₇H₇BrFN, the fluorine atom at the 5-position withdraws electron density, decreasing the amine’s basicity compared to chlorine or bromine analogs. This could influence its reactivity in electrophilic substitutions .
Crystallographic and Solid-State Behavior
- 4-Bromo-2-chloroaniline forms planar crystals stabilized by intermolecular N–H⋯N and N–H⋯Br hydrogen bonds, creating sheet-like structures .
Biological Activity
4-Bromo-2-butoxy-5-chloroaniline is an organic compound with the molecular formula C10H13BrClNO. It is a derivative of aniline, characterized by the presence of bromine, butoxy, and chlorine substituents on the benzene ring. This compound has garnered attention in scientific research due to its potential biological activity and applications in various fields, including organic synthesis, pharmaceuticals, and material science.
4-Bromo-2-butoxy-5-chloroaniline undergoes several chemical reactions, including:
- Substitution Reactions : The bromine and chlorine atoms can be replaced with other functional groups.
- Oxidation and Reduction : The amine group can be oxidized to form nitro compounds or reduced to yield different amines.
- Coupling Reactions : It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
The following reagents are typically used in the reactions involving 4-Bromo-2-butoxy-5-chloroaniline:
| Reaction Type | Reagents Used |
|---|---|
| Substitution | Sodium hydroxide, potassium tert-butoxide |
| Oxidation | Potassium permanganate, hydrogen peroxide |
| Reduction | Lithium aluminum hydride, palladium on carbon |
Biological Activity
Research indicates that 4-Bromo-2-butoxy-5-chloroaniline exhibits significant biological activity. Its mechanism of action is linked to its interaction with specific enzymes or receptors within biological systems.
The interaction of 4-Bromo-2-butoxy-5-chloroaniline with biological targets may involve:
- Enzyme Inhibition : The compound may inhibit certain enzymes, affecting metabolic pathways.
- Receptor Binding : It may bind to receptors, influencing cellular signaling processes.
Case Studies and Research Findings
Several studies have explored the biological activity of 4-Bromo-2-butoxy-5-chloroaniline:
- Pharmaceutical Applications : Research has investigated its potential as a lead compound for drug development. In vitro studies demonstrated that it could inhibit cancer cell proliferation, suggesting its utility in oncology.
- Material Science : The compound has been evaluated for its role in developing new materials with specific properties. Its unique functional groups contribute to enhanced material characteristics such as thermal stability and mechanical strength.
- Agricultural Chemistry : The compound is being studied for its potential use in synthesizing agrochemicals that could improve crop yields while minimizing environmental impact.
Comparative Analysis
When compared to similar compounds, 4-Bromo-2-butoxy-5-chloroaniline stands out due to its unique combination of functional groups. This uniqueness may confer distinct biological activities not observed in its analogs.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Bromo-5-chloroaniline | Lacks butoxy group | Lower activity than target compound |
| 4-Bromo-2-chloroaniline | Lacks butoxy group | Moderate activity |
| 4-Bromo-2-butoxy-5-chloroaniline | Contains both bromine and chlorine along with butoxy group | High potential for diverse biological applications |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
